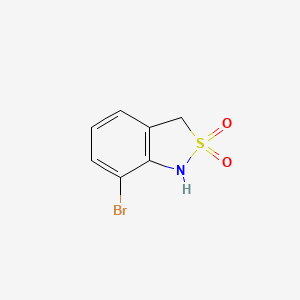
7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide is a heterocyclic compound that features a benzothiazole ring system with a bromine atom at the 7th position and a dioxide group at the 2nd position
科学的研究の応用
7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used as a building block for the synthesis of light-emitting diodes and conducting polymers for organic electronics.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
作用機序
Target of Action
Similar compounds have shown effectiveness against human liver cancer hep g2 cell line and two parental melanoma cell lines .
Mode of Action
It’s known that certain agents known as ‘radiosensitizers’ help to sensitize tumor cells towards radiation by inducing free radical generation, denaturing macromolecules, and inhibiting dna repair mechanisms . It’s plausible that 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide might operate in a similar manner.
Biochemical Pathways
The presence of sulfonamide in combination with methoxy substitution has been shown to enhance dna fragmentation, thereby acting as an effective derivative for hepatocellular carcinoma .
Result of Action
The compound has shown effectiveness against both parental melanoma cell lines . The active molecules are tested for radiosensitizing activity over Hep G2 cell line at 4 Gy, with the comet formed at 0.054 μM . This suggests that the compound may have potential anticancer activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide typically involves the bromination of benzothiazole derivatives. One common method is to dissolve benzothiazole in an alcohol solvent and introduce a brominating agent to incorporate the bromine atom into the benzene ring . The reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The bromination reaction is typically carried out in large reactors, followed by purification using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
類似化合物との比較
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of light-emitting diodes and conducting polymers.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde:
Uniqueness
7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide is unique due to its specific substitution pattern and the presence of the dioxide group, which can influence its reactivity and interactions with biological targets
特性
IUPAC Name |
7-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-3-1-2-5-4-12(10,11)9-7(5)6/h1-3,9H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIMBWHBDZSLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)NS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

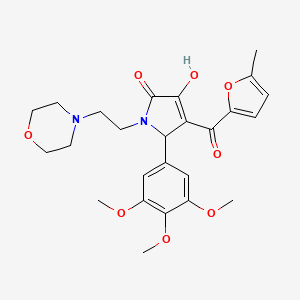

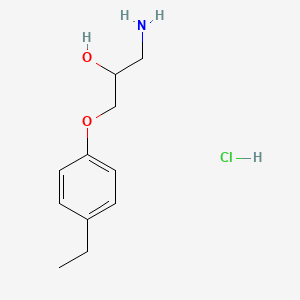
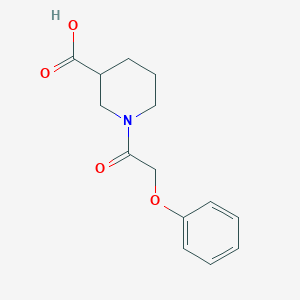

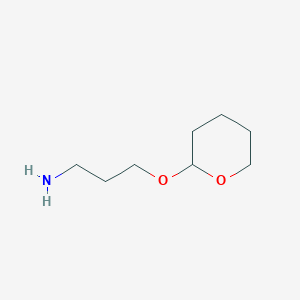
![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)
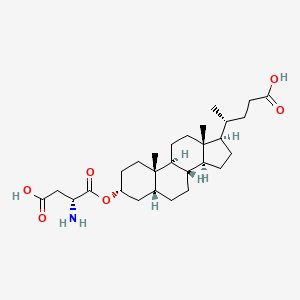
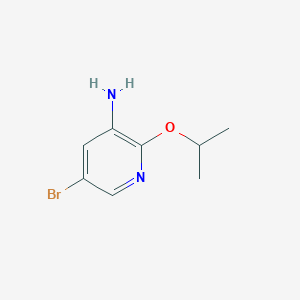
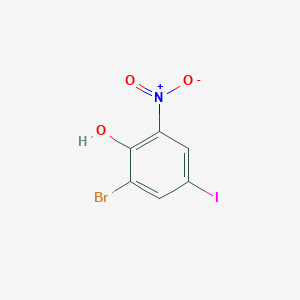
![4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one](/img/structure/B2372258.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)
![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)
